Acetyl angiotensinogen (1-14), human
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Overview
Description
Acetyl angiotensinogen (1-14), human is a synthetic peptide derived from the N-terminal acetylation of angiotensinogen (1-14), human. This compound is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl angiotensinogen (1-14), human is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Acetyl angiotensinogen (1-14), human primarily undergoes hydrolysis and enzymatic cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed by specific proteases .
Common Reagents and Conditions:
Hydrolysis: Water and specific proteases such as renin.
Enzymatic Cleavage: Renin is the primary enzyme that cleaves this compound to release angiotensin I.
Major Products Formed: The major product formed from the enzymatic cleavage of this compound is angiotensin I, which is further processed into active angiotensin peptides .
Scientific Research Applications
Acetyl angiotensinogen (1-14), human has several scientific research applications:
Mechanism of Action
Acetyl angiotensinogen (1-14), human exerts its effects through the renin-angiotensin system. The compound is cleaved by renin to release angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II acts on specific receptors to regulate blood pressure and fluid balance .
Molecular Targets and Pathways:
Renin: Cleaves this compound to release angiotensin I.
Angiotensin-Converting Enzyme (ACE): Converts angiotensin I to angiotensin II.
Angiotensin II Receptors: Mediate the physiological effects of angiotensin II, including vasoconstriction and aldosterone secretion.
Comparison with Similar Compounds
Angiotensinogen (1-14), human: The non-acetylated form of the peptide.
Angiotensin I: The decapeptide released from the cleavage of angiotensinogen.
Angiotensin II: The active peptide that exerts physiological effects.
Uniqueness: Acetyl angiotensinogen (1-14), human is unique due to its N-terminal acetylation, which can influence its stability and interaction with enzymes compared to its non-acetylated counterpart .
Properties
Molecular Formula |
C85H124N24O20 |
---|---|
Molecular Weight |
1802.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1 |
InChI Key |
VGQNODAMSAWGST-PRYFVWDJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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